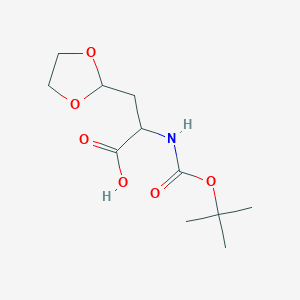

2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid, commonly known as Boc-dioxolane-proline, is a synthetic amino acid derivative that has gained prominence in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis of Neuroexcitants : The compound has been used in the enantioselective synthesis of both enantiomers of the neuroexcitant 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The synthesis involves coupling with 4-bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one to produce intermediates with enantiomeric purity in excess of 99% (Pajouhesh et al., 2000).

Synthesis of Isoxazolylmethyl Amino Propanoate : It's been used in the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate through 1,3-dipolar cycloaddition, with an analysis of its fluorescence properties (Memeo et al., 2014).

Synthesis of Biotin Intermediate : The compound is utilized as a key intermediate in synthesizing (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, an important part of the natural product Biotin. Biotin plays a crucial role in the metabolic cycle involving the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Preparation of Organometallic Analogues : It's been used in the synthesis and characterization of planar chiral (η(6)-arene)Cr(CO)3 containing carboxylic acid derivatives, which are of interest in medicinal organometallic chemistry. These derivatives serve as isosteric substitutes for organic drug candidates (Patra et al., 2012).

N-tert-Butoxycarbonylation of Amines : The compound plays a role in the N-tert-butoxycarbonylation of amines, a significant process in synthesizing N-Boc-protected amino acids used in peptide synthesis (Heydari et al., 2007).

Synthesis of Thiadiazole Derivatives and Anti-microbial Activity : It's been involved in synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives from starting material (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, which exhibited strong anti-microbial activities against tested microorganisms (Pund et al., 2020).

Propiedades

IUPAC Name |

3-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(13)14)6-8-16-4-5-17-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIFFCKEDBNZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1OCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2477896.png)

![Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)

![2-[(4-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2477904.png)

![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)